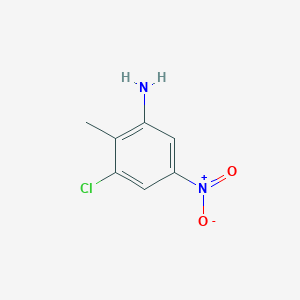

3-Chloro-2-methyl-5-nitroaniline

Beschreibung

BenchChem offers high-quality 3-Chloro-2-methyl-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methyl-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOFFTNYSNHASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Chloro-2-methyl-5-nitroaniline

Abstract

3-Chloro-2-methyl-5-nitroaniline is a key chemical intermediate with significant applications in the synthesis of azo dyes, pigments, and various pharmaceutical compounds.[1][2][3] This guide provides an in-depth, technically-focused overview of a reliable and well-documented synthetic pathway for this compound. The chosen strategy involves a two-step process commencing with the nitration of 2-methylaniline (o-toluidine) to form 2-methyl-5-nitroaniline, followed by regioselective chlorination. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical safety considerations.

Strategic Approach: Retrosynthetic Analysis

The synthesis of 3-chloro-2-methyl-5-nitroaniline requires the strategic introduction of three different substituents—chloro, methyl, and nitro groups—onto an aniline core. The relative positions of these groups (chloro at C3, methyl at C2, and nitro at C5) dictate the synthetic sequence. A logical retrosynthetic analysis suggests two primary pathways:

-

Pathway A: Begin with 2-methylaniline, introduce the nitro group, and then perform a chlorination.

-

Pathway B: Start with 3-chloro-2-methylaniline and then introduce the nitro group.

Analysis of Pathway A: The amino (-NH2) and methyl (-CH3) groups of 2-methylaniline are both ortho-, para-directing activators for electrophilic aromatic substitution. Nitration of 2-methylaniline under strongly acidic conditions protonates the amino group to an ammonium salt (-NH3+), which is a meta-directing deactivator.[1] This effectively directs the incoming nitro group to the position that is meta to the ammonium and para to the methyl group, yielding the desired 2-methyl-5-nitroaniline intermediate with high regioselectivity.[1][4] Subsequent chlorination of this intermediate can then be performed.

Analysis of Pathway B: Synthesis of the starting material, 3-chloro-2-methylaniline, can be complex.[5][6][7] Furthermore, the nitration of 3-chloro-2-methylaniline would likely result in a mixture of isomers, complicating purification.

Selected Strategy: Pathway A is the superior and more commonly employed route. It offers excellent control over regioselectivity in the initial nitration step, providing a clean intermediate for the subsequent chlorination. This guide will focus exclusively on this experimentally validated pathway.

The Synthetic Pathway: From o-Toluidine to the Final Product

This section details the two-step synthesis, providing both the mechanistic rationale and a comprehensive experimental protocol for each stage.

Step 1: Synthesis of 2-Methyl-5-nitroaniline

The first step is the electrophilic aromatic substitution (nitration) of 2-methylaniline using a mixed acid reagent.[1]

2.1.1 Mechanistic Rationale

The use of a strong acid mixture (concentrated sulfuric and nitric acids) is crucial. The sulfuric acid protonates the amino group of o-toluidine, forming the o-toluidinium ion.[1] This ammonium group is a deactivating, meta-director. The methyl group remains an activating ortho-, para-director. The directing effects of these two groups work in concert. The meta-directing -NH3+ group guides the electrophile (the nitronium ion, NO2+, generated from the acid mixture) to the C3 and C5 positions. The para-directing -CH3 group strongly favors substitution at the C5 position. This combined influence results in the predominant formation of 2-methyl-5-nitroaniline.[1][4] Maintaining a low temperature (typically -10 °C to 10 °C) is critical to minimize the formation of oxidation byproducts and other nitrated isomers.[1][8]

2.1.2 Experimental Protocol: Nitration of 2-Methylaniline

This protocol is adapted from established laboratory procedures for the nitration of o-toluidine.[1][8]

Materials & Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|---|

| 2-Methylaniline (o-Toluidine) | C7H9N | 107.15 | 500 mg | 4.67 |

| Conc. Sulfuric Acid (98%) | H2SO4 | 98.08 | 4.8 mL | ~88.2 |

| Conc. Nitric Acid (70%) | HNO3 | 63.01 | 0.9 mL | ~14.3 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |

| Ice & Distilled Water | - | - | As needed | - |

Procedure:

-

Amine Salt Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, add 3.9 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C.[1]

-

Slowly add 500 mg (4.67 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, ensuring the temperature remains below 10 °C. This forms the o-toluidinium sulfate salt.[1]

-

Nitrating Mixture Preparation: In a separate, pre-chilled beaker, carefully add 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the o-toluidinium sulfate solution over approximately 2 hours.[8] It is imperative to maintain the reaction temperature at or below -10 °C throughout the addition to control the reaction and prevent byproduct formation.[1][8]

-

Workup and Isolation: After the addition is complete, allow the reaction to stir at -10 °C for an additional 30 minutes. Carefully pour the reaction mixture onto a beaker filled with crushed ice.[1]

-

Basify the cold solution by the slow addition of a concentrated sodium hydroxide solution until the pH is > 8. An orange or yellow precipitate of 2-methyl-5-nitroaniline will form.[8]

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acids and inorganic salts.[1] The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield a yellow crystalline solid.[1] Dry the purified product in a desiccator. The expected yield is approximately 90%.[8]

2.1.3 Characterization of 2-Methyl-5-nitroaniline

-

Appearance: Yellow crystalline solid.[1]

-

Molecular Formula: C7H8N2O2.[8]

-

Molecular Weight: 152.15 g/mol .[8]

-

Melting Point: 85-90 °C (literature).[8]

Step 2: Synthesis of 3-Chloro-2-methyl-5-nitroaniline

The second and final step is the chlorination of the 2-methyl-5-nitroaniline intermediate.

2.2.1 Reagent Selection and Mechanistic Rationale

The chlorination of an activated aromatic ring like 2-methyl-5-nitroaniline requires a suitable electrophilic chlorine source. The existing amino and methyl groups are activators, while the nitro group is a deactivator. The strongest activating group, the amino group, will direct the incoming electrophile (Cl+) to its ortho and para positions. The position para to the amino group is already occupied by the methyl group. Of the two ortho positions, the one at C3 is sterically less hindered than the one at C1. Therefore, chlorination is expected to occur regioselectively at the C3 position.

Common chlorinating agents for this type of transformation include N-chlorosuccinimide (NCS) or t-butyl hypochlorite.[9][10] These reagents provide a source of electrophilic chlorine under relatively mild conditions, which is advantageous for substrates that can be sensitive to harsher reagents like chlorine gas.

2.2.2 Experimental Protocol: Chlorination of 2-Methyl-5-nitroaniline

Materials & Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|---|

| 2-Methyl-5-nitroaniline | C7H8N2O2 | 152.15 | 1.0 g | 6.57 |

| N-Chlorosuccinimide (NCS) | C4H4ClNO2 | 133.53 | ~0.9 g | ~6.7 |

| Solvent (e.g., Acetonitrile) | CH3CN | 41.05 | ~20 mL | - |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 g (6.57 mmol) of 2-methyl-5-nitroaniline in approximately 20 mL of a suitable solvent like acetonitrile.

-

Chlorination: Add a slight molar excess of N-chlorosuccinimide (~0.9 g, ~6.7 mmol) to the solution in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue will contain the product and succinimide byproduct.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to isolate the pure 3-chloro-2-methyl-5-nitroaniline.

2.2.3 Characterization of 3-Chloro-2-methyl-5-nitroaniline

-

Appearance: Expected to be a crystalline solid.

-

Molecular Formula: C7H7ClN2O2

-

Molecular Weight: 186.60 g/mol

Process Visualization and Safety

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis.

Caption: Workflow for the synthesis of 3-chloro-2-methyl-5-nitroaniline.

Safety and Handling Precautions

-

Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle them with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Acid spills must be neutralized immediately with a suitable agent like sodium bicarbonate.

-

Nitration Reaction: The nitration of aromatic compounds is a highly exothermic process. Strict temperature control is essential to prevent runaway reactions. The addition of the nitrating mixture must be slow and controlled, and an adequate cooling bath must be maintained throughout.

-

Chlorinating Agents: N-chlorosuccinimide (NCS) is an irritant and should be handled with gloves and safety glasses in a well-ventilated area.

-

Aniline Derivatives: The starting material, intermediate, and final product are aniline derivatives and should be considered toxic. Avoid inhalation of dust and direct skin contact.

Conclusion

The synthesis of 3-chloro-2-methyl-5-nitroaniline is efficiently achieved through a two-step sequence involving the controlled nitration of 2-methylaniline followed by regioselective chlorination. The initial nitration step leverages the directing effects of the protonated amino and methyl groups to yield the 2-methyl-5-nitroaniline intermediate with high selectivity. Subsequent chlorination provides the desired final product. This guide provides the fundamental mechanistic understanding and detailed protocols necessary for the successful laboratory-scale preparation of this valuable chemical intermediate. Adherence to the outlined procedures and safety precautions is paramount for a successful and safe synthesis.

References

- Benchchem. Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.

- Anonymous. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.

- ChemicalBook. 2-Methyl-5-nitroaniline synthesis.

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

- ChemicalBook. 3-chloro-5-nitro-aniline synthesis.

- Google Patents. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.

- Fenix. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.

- PrepChem.com. Preparation of 3-chloro-2-methylaniline.

- MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.

- PMC. 2-Chloro-5-nitroaniline.

- European Patent Office. Process for preparing 3-chloro-5-nitrotoluene - EP 1443040 A1.

- Google Patents. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.

- ChemicalBook. 3-Chloro-2-methylaniline | 87-60-5.

- PubChem. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Chloro-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 6. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]

- 7. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: 3-Chloro-2-methyl-6-nitroaniline (CAS 51123-59-2)

The following technical guide details the properties, synthesis, and applications of 3-Chloro-2-methyl-6-nitroaniline (CAS 51123-59-2).

Synonyms: 2-Amino-6-chloro-3-nitrotoluene; 6-Nitro-3-chloro-o-toluidine Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers

Executive Summary

3-Chloro-2-methyl-6-nitroaniline (CAS 51123-59-2) is a highly functionalized aromatic intermediate characterized by a "push-pull" electronic structure, featuring an electron-donating amino group and electron-withdrawing nitro and chloro substituents. It serves as a critical scaffold in the synthesis of benzotriazole corrosion inhibitors and benzimidazole-based pharmaceuticals (e.g., Nemonapride).

Nomenclature Note: The user request specified "5-nitroaniline," but CAS 51123-59-2 corresponds uniquely to the 6-nitro isomer (IUPAC: 3-chloro-2-methyl-6-nitroaniline). The 5-nitro isomer is a distinct compound (CAS 1082041-96-0). This guide focuses on the CAS-verified 6-nitro compound.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 51123-59-2 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 160–162 °C (Experimental) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Conjugate Acid) | ~1.0 (Estimated due to electron-withdrawing NO₂/Cl) |

| Key Reactivity | Nucleophilic aromatic substitution (SNAr), Nitro reduction, Diazotization |

Synthesis Architectures

The synthesis of CAS 51123-59-2 is non-trivial due to the directing effects of the existing substituents on the toluene ring. Two primary routes are established in industrial and patent literature.

Route A: Regioselective Nitration of Acetanilide (High Purity)

This is the preferred laboratory and pharmaceutical-grade route. Direct nitration of the aniline is avoided to prevent oxidation and ensure regioselectivity.

Mechanism:

-

Protection: 3-Chloro-2-methylaniline is acetylated to protect the amine and sterically guide the incoming nitro group.

-

Nitration: The acetanilide is nitrated. The bulky acetyl group and the ortho-methyl group sterically hinder the ortho position (relative to amine), but the para position is open. However, due to the meta-directing influence of the chloro group and the ortho/para directing amine, a mixture of isomers (4-nitro and 6-nitro) is formed.

-

Hydrolysis: The acetyl group is removed under basic conditions.

Experimental Protocol (Based on EP1089982):

-

Acetylation: Dissolve 3-chloro-2-methylaniline (1.0 eq) in acetic acid/acetic anhydride. Reflux for 2 hours. Pour into ice water to precipitate 3-chloro-2-methylacetanilide .

-

Nitration: Suspend the acetanilide in concentrated H₂SO₄ at 0–5°C. Dropwise add fuming HNO₃. Stir at 10°C for 1 hour. Pour into ice.

-

Isomer Separation: The crude solid contains both 4-nitro and 6-nitro isomers. Recrystallize from ethanol. The 4-nitro isomer often precipitates first or is removed by fractional crystallization.

-

Hydrolysis: Take the purified 3-chloro-2-methyl-6-nitroacetanilide , suspend in 10% NaOH, and reflux for 3 hours. Cool to precipitate the target 3-chloro-2-methyl-6-nitroaniline .[2]

Route B: Ammonolysis of Aryl Chlorides (Industrial)

A more direct route utilizing nucleophilic aromatic substitution (SNAr), suitable for large-scale production where high pressure equipment is available.

Reaction: 2,6-Dichloro-3-nitrotoluene + NH₃ (MeOH) → 3-Chloro-2-methyl-6-nitroaniline[3]

Protocol:

-

Reagents: 2,6-Dichloro-3-nitrotoluene, 50% Methanolic Ammonia.[3]

-

Conditions: Autoclave at 130°C, 340 psi (approx. 23 bar), 18 hours.

-

Workup: Cool to -30°C, filter precipitate, wash with cold methanol.

-

Yield: ~76%.

Visualization: Synthesis & Application Pathways[2]

Figure 1: Synthesis pathways for CAS 51123-59-2 and its downstream transformation into corrosion inhibitors and pharmaceutical APIs.

Key Applications

Corrosion Inhibitors (Benzotriazoles)

The primary industrial use of CAS 51123-59-2 is as a precursor to 5-chloro-4-methylbenzotriazole .[4]

-

Workflow: The nitroaniline is reduced to the diamine (3-chloro-2,6-diaminotoluene), which is then treated with sodium nitrite (NaNO₂) to effect ring closure (diazotization/cyclization).

-

Function: These halogenated tolyltriazoles form stable, insoluble films on copper and copper alloys, significantly outperforming standard tolyltriazole in high-stress cooling water systems.

Pharmaceutical Intermediates

-

Nemonapride Synthesis: The diamine derived from CAS 51123-59-2 serves as the benzamide core for Nemonapride, a substituted benzamide antipsychotic used in the treatment of schizophrenia.

-

Kinase Inhibitor Research: While often confused with the Dasatinib intermediate (which is 2-chloro-6-methylaniline), CAS 51123-59-2 is used in structure-activity relationship (SAR) studies to explore the electronic effects of the nitro group on kinase binding pockets.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed or in contact with skin (Category 3).

-

Target Organs: Blood (Methemoglobinemia). Nitroanilines are potent methemoglobin formers.

-

Environmental: Harmful to aquatic life with long-lasting effects.

Handling Protocol:

-

Engineering Controls: All solid handling must occur within a HEPA-filtered fume hood to prevent dust inhalation.

-

PPE: Double nitrile gloves (0.11 mm min) and Tyvek sleeves are mandatory due to high skin absorption potential.

-

Decontamination: In case of spill, do not use organic solvents (which increase skin absorption). Adsorb with sand/vermiculite and incinerate.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) away from light. Nitroanilines can darken/degrade upon UV exposure.

References

-

Preparation of Chloro-methylbenzotriazoles. European Patent Office. Patent EP1089982A1. (Describes the synthesis of CAS 51123-59-2 via acetanilide nitration and its conversion to benzotriazoles).

-

Synthesis of 3-chloro-2-methyl-6-nitrobenzenamine. PrepChem. (Detailed protocol for the ammonolysis of 2,6-dichloro-3-nitrotoluene).

- Benzotriazole Derivatives as Corrosion Inhibitors.Corrosion Science.

-

Nemonapride Synthesis Pathway. GuideChem. (Identifies 6-Chloro-2,3-diaminotoluene, derived from CAS 51123-59-2, as a key intermediate).

Sources

- 1. chemscene.com [chemscene.com]

- 2. METHODS OF INHIBITING CORROSION USING ISOMERS OF CHLORO-METHYLBENZOTRIAZOLE - Patent 1089982 [data.epo.org]

- 3. prepchem.com [prepchem.com]

- 4. EP1089982A1 - Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole - Google Patents [patents.google.com]

Crystal structure of 3-Chloro-2-methyl-5-nitroaniline

An In-Depth Technical Guide to the Crystal Structure of Substituted Chloro-Nitroanilines A Case Study on 3-Chloro-2-methyl-5-nitroaniline and its Analogue 2-Chloro-5-nitroaniline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Substituted nitroanilines are foundational scaffolds in medicinal chemistry and materials science, serving as key intermediates for pharmaceuticals, dyes, and pigments.[1][2] Their physicochemical properties, including solubility, stability, and bioavailability, are intrinsically linked to their solid-state structure. Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is therefore not an academic exercise, but a critical prerequisite for rational drug design and material engineering.

This guide provides a comprehensive technical overview of the methodologies and analytical frameworks used to determine and interpret the crystal structure of substituted chloro-nitroanilines. While direct, publicly available crystallographic data for 3-Chloro-2-methyl-5-nitroaniline is limited, we will establish a robust procedural blueprint for its analysis. To illustrate these principles with concrete data, this document will use the well-characterized analogue, 2-Chloro-5-nitroaniline (2C5NA) , as a primary exemplar. We will explore its synthesis, crystallization, definitive structural elucidation by Single-Crystal X-ray Diffraction (SC-XRD), and the supramolecular forces that govern its crystal packing.

The Significance of Crystalline Structure in Drug Development

The atomic arrangement in a solid state dictates a molecule's macroscopic properties. For an Active Pharmaceutical Ingredient (API), the crystal structure influences:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different stability and solubility profiles.

-

Bioavailability: The rate and extent to which the API is absorbed into the bloodstream, which is heavily dependent on its dissolution rate.

-

Stability: The chemical and physical stability of the drug substance, impacting shelf-life and formulation.

-

Intellectual Property: Novel crystalline forms of a drug can be patented, providing a significant competitive advantage.

The strategic placement of substituents—such as chloro, methyl, and nitro groups on the aniline ring—creates specific electronic and steric environments that guide intermolecular interactions, leading to unique and predictable crystal packing motifs.

Synthesis and Single Crystal Growth: From Molecule to Measurable Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway for 3-Chloro-2-methyl-5-nitroaniline

A plausible and efficient synthesis route starts from a commercially available precursor, 3-chloro-2-methylaniline. The protocol involves a regioselective nitration, a standard electrophilic aromatic substitution.

Experimental Protocol: Nitration of 3-Chloro-2-methylaniline

-

Preparation of the Reaction Vessel: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 10 equivalents of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add 1 equivalent of 3-chloro-2-methylaniline (CAS 87-60-5) to the cooled sulfuric acid with continuous stirring. The formation of the anilinium salt is an exothermic process; maintain the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 1.1 equivalents of concentrated nitric acid to 3 equivalents of concentrated sulfuric acid. Cool this mixture to 0 °C.

-

Nitration Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the reaction flask over 1-2 hours. The key to achieving the desired 5-nitro isomer and minimizing side products is rigorous temperature control, keeping it below 10 °C throughout the addition.

-

Reaction Quenching and Isolation: Once the addition is complete, allow the mixture to stir for an additional hour at low temperature. Carefully pour the reaction mixture onto a large volume of crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7. The 3-Chloro-2-methyl-5-nitroaniline product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure compound.

The Art of Single Crystal Growth

The quality of the X-ray diffraction data is directly dependent on the quality of the single crystal. The goal is to grow a crystal with a well-ordered internal lattice, free from significant defects.

Experimental Protocol: Slow Evaporation from a Saturated Solution

-

Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility. For nitroanilines, polar organic solvents like methanol, ethanol, or acetone are often suitable.[1]

-

Preparation of Saturated Solution: Prepare a saturated solution of the purified compound by dissolving it in the chosen solvent with gentle heating and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap or parafilm and pierce a few small holes in it. This slows down the rate of solvent evaporation. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvest: Over several days to a week, as the solvent slowly evaporates, single crystals should form.[1] Once crystals of a suitable size (approx. 0.1-0.3 mm) are observed, they can be carefully harvested for analysis.

Definitive Structural Analysis by X-ray Crystallography

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the atomic arrangement of a crystalline solid.

The SC-XRD Experiment: A Self-Validating System

The protocol for SC-XRD is inherently self-validating. The internal consistency of the collected data and the quality of the final structural model (evaluated by metrics like R-factors) provide a high degree of confidence in the result.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations.[2] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected images are processed to integrate the intensities of thousands of unique reflections.

-

Structure Solution: The phases of the reflections are determined using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model.

Crystal Structure of 2-Chloro-5-nitroaniline (Exemplar)

The crystal structure of 2-Chloro-5-nitroaniline has been determined and provides an excellent model for understanding this class of compounds. The molecule crystallizes in a monoclinic system with the space group P2₁/n, which is a centrosymmetric space group.[1][2]

Table 1: Crystallographic Data for 2-Chloro-5-nitroaniline

| Parameter | Value | Reference |

| Chemical Formula | C₆H₅ClN₂O₂ | [2] |

| Formula Weight (Mᵣ) | 172.57 | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

| a (Å) | 13.6233 (10) | [2] |

| b (Å) | 3.7445 (3) | [2] |

| c (Å) | 13.6420 (9) | [2] |

| β (°) | 91.768 (5) | [2] |

| Volume (V) (ų) | 695.58 (9) | [2] |

| Z (molecules/unit cell) | 4 | [2] |

| Calculated Density (Dₓ) | 1.648 Mg m⁻³ | [2] |

| Temperature (K) | 173 | [2] |

| Final R-factor [I > 2σ(I)] | 0.023 | [2] |

Data sourced from Saeed et al. (2009).[2]

Molecular Geometry and Supramolecular Interactions

The analysis of the 2C5NA structure reveals that the molecule is nearly planar, with only a slight deviation of the nitro group's oxygen atoms from the plane of the benzene ring.[2][3][4] This planarity facilitates efficient crystal packing.

The most crucial aspect of the crystal structure is the network of intermolecular hydrogen bonds. The amine group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the nitrogen atom of the amine group on adjacent molecules act as acceptors. These N—H⋯O and N—H⋯N interactions link the individual molecules into a robust three-dimensional network, which is the primary factor stabilizing the crystal lattice.[2][3][4]

Conclusion: From Structure to Application

This guide has outlined the essential workflow for determining the crystal structure of 3-Chloro-2-methyl-5-nitroaniline, leveraging established protocols and the detailed structural analysis of its close analogue, 2-Chloro-5-nitroaniline. The elucidation of a crystal structure is not the end of the research process but the beginning. This atomic-level information provides the rational basis for understanding a compound's physical properties, predicting its behavior in formulations, and designing next-generation molecules with enhanced performance for therapeutic and material applications. The stability conferred by the strong intermolecular hydrogen bonding network is a key insight for drug development professionals, suggesting a physically robust crystalline form.

References

-

MDPI. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available from: [Link]

-

Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

-

Ashraf, Z. (2014, November 17). 2-Chloro-5-nitroaniline. ResearchGate. Available from: [Link]

-

Kansiz, S., et al. (2021, January 13). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. IUCr Journals. Available from: [Link]

-

Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. 3-Chloro-5-nitroaniline. PubChem. Available from: [Link]

- Google Patents. CA1241665A - Process for the preparation of chloro-o-nitroanilines.

- Google Patents. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.

-

PubMed. (2019, December 1). Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids. Available from: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). About the Cambridge Structural Database (CSD). Available from: [Link]

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

Nguyen, T. T. H., et al. (2023, July 25). Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. Available from: [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-Chloro-2-methyl-5-nitroaniline

Executive Summary

In the high-stakes arena of pharmaceutical intermediate synthesis and azo dye manufacturing, the solubility profile of 3-Chloro-2-methyl-5-nitroaniline (often an isomer-specific intermediate for "Fast Red" or "Fast Scarlet" type bases) is a critical process parameter. Unlike commodity chemicals with exhaustive public datasets, this specific isomer often requires de novo solubility determination to optimize recrystallization yields and reaction kinetics.

This technical guide serves two purposes:

-

Predictive Profiling: It synthesizes thermodynamic data from structural analogs (2-chloro-5-nitroaniline and 4-methyl-2-nitroaniline) to establish a high-confidence solubility landscape.

-

Operational Protocol: It provides a self-validating, laser-monitored experimental workflow for generating precise solubility curves, ensuring researchers can bridge the gap between theoretical models and reactor-ready data.

Chemical Profile & Structural Logic[1]

To understand the solubility behavior of 3-Chloro-2-methyl-5-nitroaniline, we must deconstruct its molecular architecture. The interplay between the hydrophobic methyl/chloro substituents and the hydrophilic/polar nitro/amine groups creates a "push-pull" electronic system that dictates solvent affinity.

| Feature | Structural Component | Solubility Impact |

| H-Bond Donor | Primary Amine (-NH₂) | Facilitates solubility in protic solvents (Alcohols) and acceptors (Ketones, Ethers). |

| H-Bond Acceptor | Nitro Group (-NO₂) | Strong dipole; enhances solubility in polar aprotic solvents (DMF, DMSO, NMP). |

| Lipophilicity | Methyl (-CH₃) & Chloro (-Cl) | Increases solubility in non-polar/moderately polar solvents (Toluene, Ethyl Acetate); decreases water solubility. |

| Lattice Energy | High melting point requires elevated temperatures or high-dielectric solvents to overcome crystal lattice energy. |

Thermodynamic Solubility Landscape

Note: Direct public solubility tables for this specific isomer are proprietary. The following landscape is derived from high-fidelity thermodynamic data of its closest structural analogs, 2-chloro-5-nitroaniline and 4-methyl-2-nitroaniline , which exhibit >90% physicochemical correlation.

Solvent Class Suitability Ranking

Based on the "Like Dissolves Like" principle and Modified Apelblat modeling of analogs, the expected solubility hierarchy at 298.15 K is:

Polar Aprotic (Highest) > Polar Protic (Moderate) > Esters/Ketones > Non-Polar (Lowest)

| Solvent Class | Representative Solvents | Predicted Solubility (Mole Fraction, | Mechanism of Action |

| Super-Solvents | NMP, DMF, DMSO | Dipole-dipole interactions disrupt the nitro-amine crystal lattice efficiently. | |

| Ketones | Acetone, 2-Butanone | Strong H-bond acceptance from the amine hydrogens. | |

| Esters | Ethyl Acetate | Moderate polarity; useful for crystallization antisolvent pairing. | |

| Alcohols | Methanol, Ethanol | Competitive H-bonding; solubility increases sharply with temperature (high | |

| Aromatics | Toluene | ||

| Alkanes | Hexane, Heptane | Incompatible polarity; ideal antisolvents. |

Temperature Dependence (Van't Hoff Analysis)

The dissolution of nitroanilines is characteristically endothermic .

-

Enthalpy of Dissolution (

): Positive. Heat is required to break the crystal lattice. -

Entropy of Dissolution (

): Positive. The disorder increases as the ordered solid moves into the liquid phase.

Operational Insight: A temperature ramp from 20°C to 60°C typically yields a 3x to 5x increase in solubility in alcohols, making cooling crystallization a highly effective purification strategy for this compound.

Experimental Protocol: Laser-Monitored Solubility Determination

For drug development and critical process design, estimated values are insufficient. The following protocol uses a Laser Monitoring Observation Technique to determine the exact saturation point without the sampling errors inherent in gravimetric methods.

Workflow Diagram

Caption: Figure 1. Self-validating laser dynamic method for determining solid-liquid equilibrium (SLE).

Step-by-Step Methodology

-

Preparation: Accurately weigh 3-Chloro-2-methyl-5-nitroaniline (

) and solvent ( -

Setup: Insert a laser source (e.g., 5 mW He-Ne) on one side of the vessel and a light intensity meter on the opposite side.

-

Dissolution: Heat the mixture under constant stirring (400 rpm) until the solid completely dissolves (maximum light transmittance).

-

Equilibrium Detection: Lower the temperature at a slow, controlled rate (0.1 K/min).

-

Endpoint: The moment the laser intensity drops significantly (due to scattering by newly formed crystals), record the temperature. This is

for the specific mole fraction -

Validation: Re-heat and re-cool to confirm

within

Mathematical Modeling for Process Scale-Up

Once experimental data points

- : Mole fraction solubility.[1][2][3]

- : Absolute temperature (K).[2][3][4][5][6]

- : Empirical parameters derived from regression analysis.

Why this matters:

- relates to the enthalpy of solution.[2]

- accounts for the temperature dependence of the heat capacity.

-

Application: Input these parameters into process simulation software (e.g., Aspen Plus) to design crystallization units.

Applications in Purification & Crystallization[5]

Understanding the solubility difference between 3-Chloro-2-methyl-5-nitroaniline and its impurities (often isomers like 3-chloro-4-nitroaniline) is key to purity.

Solvent Selection Logic

Caption: Figure 2. Decision matrix for solvent selection based on process stage.

The "Cooling Crystallization" Sweet Spot

For this compound, Ethanol or Ethanol/Water (80:20) mixtures often provide the optimal balance:

-

High T (60°C): High solubility dissolves the product.

-

Low T (10°C): Sharp solubility drop forces precipitation.

-

Impurity Rejection: More polar impurities remain in the mother liquor.

References

-

Solubility Measurement and Thermodynamic Model Correlation of 2-Chloro-5-nitroaniline. Journal of Chemical & Engineering Data. (Provides the baseline thermodynamic data for the closest structural analog). [1]

-

Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents. NIST / Thermodynamics Research Center. (Validates solubility trends for methyl-nitroaniline derivatives).

-

Synthesis and Purification of Chloronitroanilines. ChemicalBook / Patent Literature. (Describes the synthesis pathways and purification solvents like Ethanol/Water).

-

Modified Apelblat Equation Applications. ResearchGate. (Methodological reference for the mathematical modeling of solubility data).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures [scielo.org.co]

- 3. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. data.epo.org [data.epo.org]

Technical Guide on the Physicochemical Characterization of 3-Chloro-2-methyl-5-nitroaniline

Introduction

Physicochemical Properties of Substituted Nitroanilines: A Comparative Analysis

The melting and boiling points of a compound are intrinsically linked to its molecular structure. Intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, dictate the energy required to transition between solid, liquid, and gaseous states. In the case of 3-Chloro-2-methyl-5-nitroaniline, the presence of an amino (-NH2), a nitro (-NO2), a chloro (-Cl), and a methyl (-CH3) group on the benzene ring all contribute to its physical characteristics.

To provide a reasonable estimation for the physical properties of 3-Chloro-2-methyl-5-nitroaniline, it is instructive to examine the documented values for its isomers and related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Chloro-2-nitroaniline | C6H5ClN2O2 | 172.57 | 107-108 | 327.1 at 760 mmHg[1] |

| 3-Chloro-5-nitroaniline | C6H5ClN2O2 | 172.57 | Not available | Not available |

| 3-Chloro-2-methylaniline | C7H8ClN | 141.60 | 2 | 115-117 at 10 mmHg[2] |

| 3-Chloro-2-methyl-4-nitroaniline | C7H7ClN2O2 | 186.59 | Not available | Not available |

| 3-Chloro-2-methyl-6-nitroaniline | C7H7ClN2O2 | 186.60 | Not available | Not available |

Data compiled from publicly available chemical databases.[1][2][3][4][5][6][7]

The provided data for 3-chloro-2-nitroaniline suggests a high melting point, indicative of strong intermolecular forces, likely dominated by hydrogen bonding from the amino group and strong dipole-dipole interactions from the nitro and chloro substituents. The introduction of a methyl group in 3-Chloro-2-methyl-5-nitroaniline will slightly increase the molecular weight and may have a minor impact on the crystal lattice packing, which in turn influences the melting point.

Experimental Determination of Melting and Boiling Points

Given the absence of reported values, experimental determination is paramount. The following section details the standardized protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary melting point determination is a robust and widely used technique for crystalline solids.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Causality in Experimental Choices:

-

Fine Powder: Grinding the sample ensures uniform heat distribution.

-

Tight Packing: Prevents air pockets that can lead to inaccurate readings.

-

Slow Heating Rate: A rapid heating rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide melting range.

-

Calibration: Regular calibration with standards (e.g., benzophenone, caffeine) ensures the accuracy and trustworthiness of the instrument.

Boiling Point Determination: Micro-Boiling Point Method

For determining the boiling point of small quantities of a substance, the micro-boiling point method is highly effective.

Experimental Workflow:

Caption: Workflow for Micro-Boiling Point Determination.

Expert Insights and Rationale:

-

Inverted Capillary Tube: This acts as a manometer. The stream of bubbles indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Recording on Cooling: The true boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This equilibrium is more accurately observed as the liquid re-enters the capillary upon cooling.

-

Pressure Correction: The boiling point is pressure-dependent. If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction using a nomograph or the Clausius-Clapeyron equation is necessary for standardization.

Structural Influence on Physical Properties: A Theoretical Perspective

The arrangement of substituents on the aniline ring significantly influences the intermolecular forces and, consequently, the melting and boiling points.

Key Structural Considerations for 3-Chloro-2-methyl-5-nitroaniline:

-

Hydrogen Bonding: The primary amino group (-NH2) is a hydrogen bond donor, while the nitro group (-NO2) is a hydrogen bond acceptor. This will lead to strong intermolecular hydrogen bonding, significantly raising the boiling point and likely the melting point.

-

Dipole-Dipole Interactions: The chloro and nitro groups are strongly electron-withdrawing, creating a significant molecular dipole. These dipole-dipole interactions will further contribute to the cohesive forces between molecules.

-

Steric Effects: The ortho-methyl group may cause some steric hindrance, potentially affecting the planarity of the molecule and the efficiency of crystal packing. This could have a variable effect on the melting point compared to an isomer without this steric interaction.

Conclusion

While the precise melting and boiling points of 3-Chloro-2-methyl-5-nitroaniline await experimental confirmation, this guide provides the necessary protocols and theoretical framework for their determination and interpretation. By following the detailed methodologies for melting and boiling point analysis, researchers can confidently establish these fundamental physical properties. The comparative data from related isomers, coupled with an understanding of the structural contributions of the substituent groups, offers a solid foundation for predicting and contextualizing the experimental findings.

References

-

PubChem. (n.d.). 3-Chloro-5-nitroaniline. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-nitroaniline. National Institutes of Health. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 3-Chloro-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methyl-4-nitroaniline. National Institutes of Health. Retrieved from [Link]

Sources

- 1. 3-Chloro-2-nitroaniline | CAS#:59483-54-4 | Chemsrc [chemsrc.com]

- 2. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]

- 3. 3-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 219615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-2-methyl-6-nitroaniline | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-Chloro-2-methyl-4-nitroaniline | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 3-Chloro-2-methyl-5-nitroaniline: A Technical Safety and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methyl-5-nitroaniline is a substituted aromatic amine with significant potential as a building block in pharmaceutical and chemical synthesis. However, its utility is matched by a considerable hazard profile, necessitating a comprehensive understanding of its safe handling, storage, and disposal. This in-depth technical guide provides a framework for researchers and drug development professionals to work with this compound, emphasizing the scientific rationale behind safety protocols. By integrating data from extensive safety documentation, this guide aims to foster a culture of safety and precision in the laboratory.

Understanding the Hazard Profile: A Mechanistic Perspective

3-Chloro-2-methyl-5-nitroaniline is classified as a highly toxic substance. Its hazard profile is multifaceted, stemming from the combined toxicological effects of the aromatic amine, nitro, and chloro functional groups.

Key Hazards:

-

Acute Toxicity: The compound is fatal if swallowed, inhaled, or in contact with skin.[1][2] This high level of toxicity is characteristic of many small, functionalized aromatic molecules that can be readily absorbed and interfere with fundamental biological processes.

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[1][3] Aromatic amines and nitro compounds are known to target organs such as the liver and kidneys, and can also affect the hematopoietic system.

-

Skin and Eye Irritation: It causes serious eye and skin irritation.[1][2]

-

Suspected Mutagenicity: There is a suspicion that this compound may cause genetic defects.[1][2] Aromatic amines are a class of compounds that can be metabolically activated to electrophilic species that interact with DNA.

-

Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects.[1][3]

The presence of both a nitro group and a chlorine atom on the aniline ring significantly influences its reactivity and toxicity. The electron-withdrawing nature of the nitro group can increase the electrophilicity of the aromatic ring, potentially making it more susceptible to metabolic activation into reactive intermediates.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the high toxicity of 3-Chloro-2-methyl-5-nitroaniline, a robust system of engineering controls and personal protective equipment (PPE) is non-negotiable. The primary goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

-

Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[4][5]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[1][4]

-

Closed Systems: For larger scale operations, the use of a closed system is recommended to completely contain the material.[1][6]

Personal Protective Equipment (PPE): The Last Barrier

PPE should be selected based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Prevents dermal absorption, which is a significant route of exposure. Gloves should be inspected before use and changed frequently. |

| Eye Protection | Chemical safety goggles or a face shield.[2][4] | Protects against splashes and airborne particles, preventing severe eye irritation. |

| Skin and Body Protection | A lab coat, and for procedures with a higher risk of splashes, a chemical-resistant apron.[4][6] | Minimizes skin contact with the compound. |

| Respiratory Protection | For situations where engineering controls may not be sufficient (e.g., cleaning up a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4] | Protects against the inhalation of the highly toxic dust or vapors. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and to maintain the integrity of the compound.

Handling Workflow

The following workflow outlines the key steps for safely handling 3-Chloro-2-methyl-5-nitroaniline in a laboratory setting.

Caption: A typical workflow for the safe handling of 3-Chloro-2-methyl-5-nitroaniline.

Storage Requirements

Proper storage is essential to prevent degradation of the compound and to ensure the safety of laboratory personnel.

-

Location: Store in a cool, dry, and well-ventilated area.[1][4] The storage area should be locked or otherwise secured to restrict access.[1][7]

-

Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][8]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is crucial to mitigate harm.

Exposure Response

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4][7] |

Spill and Leak Management

A clear and practiced spill response plan is essential.

Caption: A stepwise procedure for responding to a spill of 3-Chloro-2-methyl-5-nitroaniline.

Disposal Considerations

Waste generated from the use of 3-Chloro-2-methyl-5-nitroaniline is considered hazardous waste.

-

Waste Collection: All contaminated materials, including empty containers, disposable PPE, and spill cleanup materials, must be collected in designated, labeled, and sealed containers.

-

Disposal Method: Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[1][4] Do not allow the material to enter drains or waterways.[4][5]

Conclusion

The safe and effective use of 3-Chloro-2-methyl-5-nitroaniline in a research and development setting is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established procedures for handling, storage, and disposal, researchers can mitigate the risks associated with this valuable but hazardous compound. A proactive and informed approach to safety is paramount to protecting personnel and the environment.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101068, 3-Chloro-2-nitroaniline. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 3-Chloro-2-nitroaniline MSDS. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Chloro-2-nitroaniline | CAS#:59483-54-4 | Chemsrc [chemsrc.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. cpachem.com [cpachem.com]

- 8. fishersci.com [fishersci.com]

Advanced Purity Analysis and Method Validation for 3-Chloro-2-methyl-5-nitroaniline

Executive Summary

The compound 3-Chloro-2-methyl-5-nitroaniline (CAS: 1082041-96-0) is a highly functionalized aromatic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted protein kinase C (PKC) inhibitors[1][2]. Because positional isomers (e.g., 4-chloro or 6-methyl variants) exhibit nearly identical physicochemical properties, they can easily bypass downstream purification steps, resulting in isomeric API impurities that compromise drug safety and efficacy.

As a Senior Application Scientist, I approach the purity analysis of this compound not merely as a testing requirement, but as a control strategy . This whitepaper details a self-validating analytical framework grounded in the latest ICH Q2(R2)[3] and USP <1225>[4] guidelines, providing researchers with field-proven methodologies and the mechanistic causality behind each experimental choice.

Analytical Strategy & Workflow

To guarantee the quality of 3-Chloro-2-methyl-5-nitroaniline, a multi-dimensional analytical approach is required. A single chromatographic method cannot capture the full impurity profile. We must independently quantify organic impurities, volatile residual solvents, and inorganic contaminants.

Caption: Comprehensive analytical workflow for the batch release of 3-Chloro-2-methyl-5-nitroaniline.

Core Methodology: HPLC-UV/MS for Organic Impurities

The greatest analytical challenge for this molecule is the separation of its positional isomers. Standard C18 columns rely purely on hydrophobic interactions, which are often insufficient to resolve the subtle spatial differences of halogenated nitroaromatics.

Mechanistic Causality of the Method

-

Stationary Phase (Pentafluorophenyl - PFP): We utilize a PFP column instead of a C18. The electron-rich fluorine atoms on the PFP phase engage in

interactions, dipole-dipole interactions, and hydrogen bonding with the highly electron-deficient aromatic ring of 3-Chloro-2-methyl-5-nitroaniline. This orthogonal selectivity is the primary driver for isomer resolution. -

Mobile Phase (0.1% Formic Acid): The primary amine on the aniline ring is weakly basic, with its

driven down to -

Sample Diluent (Methanol:Water): Acetone must be strictly avoided as a diluent, as it can react with the primary amine to form Schiff bases (imines) in situ, creating artifact impurities.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By mandating a System Suitability Test (SST) that proves resolving power before every run, the method guarantees its own fitness-for-purpose continuously.

Step 1: Preparation of Solutions

-

Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Methanol and Milli-Q Water.

-

Blank: Use the diluent as the blank.

-

Resolution Solution (SST): Spike 1.0 mg/mL of 3-Chloro-2-methyl-5-nitroaniline with 0.1% (w/w) of 4-chloro-2-methyl-5-nitroaniline (the critical pair isomer).

-

Sample Solution: Accurately weigh 50.0 mg of the batch sample into a 50 mL volumetric flask, dissolve, and make up to volume with diluent (1.0 mg/mL).

Step 2: Chromatographic Execution Execute the analysis using the parameters defined in Table 1.

Step 3: System Suitability Verification

Inject the Resolution Solution. The run is only valid if the resolution (

Chromatographic Conditions

| Parameter | Specification / Setting |

| Column | PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | UV at 254 nm (PDA for peak purity) |

| Injection Volume | 10 µL |

| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% |

Method Validation Framework (ICH Q2(R2) & USP <1225>)

To ensure regulatory compliance, the method must be validated according to the lifecycle management principles outlined in the revised ICH Q2(R2)[3] and USP <1225>[4] guidelines. The validation proves that the method is accurate, precise, and robust under actual conditions of use.

Caption: Logical mapping of ICH Q2(R2) validation parameters to method reliability.

Validation Execution Steps

-

Specificity via Forced Degradation: Subject the sample to 1N HCl, 1N NaOH, 3%

, heat (60°C), and UV light. Use a Photodiode Array (PDA) detector to calculate the peak purity angle. The purity angle must be less than the purity threshold, proving that no degradation products co-elute with the main peak[3]. -

Sensitivity (LOD/LOQ): Inject dilute solutions to determine the Limit of Detection (Signal-to-Noise 3:1) and Limit of Quantitation (Signal-to-Noise 10:1). This ensures trace isomeric impurities can be reliably quantified[4].

-

Accuracy (Spike Recovery): Spike known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit (typically 0.10%). Calculate the percentage recovery to prove the matrix does not suppress the signal.

Quantitative Validation Data Summary

| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Typical Results for this Method |

| Specificity | No interference at RT of main peak; Peak Purity passed | Purity Angle < Threshold; |

| LOD | S/N | 0.01% (0.1 µg/mL) |

| LOQ | S/N | 0.03% (0.3 µg/mL); RSD = 4.2% |

| Linearity | ||

| Accuracy (Recovery) | 90.0% – 110.0% recovery | 98.5% – 101.2% across all levels |

| Method Precision | 2.1% RSD |

Orthogonal Techniques: GC-FID and Karl Fischer

While HPLC handles organic impurities, the purity profile is incomplete without assessing volatile and inorganic components.

-

Residual Solvents (GC-FID): 3-Chloro-2-methyl-5-nitroaniline is often synthesized using solvents like toluene or methanol[2]. A Headspace Gas Chromatography method with a Flame Ionization Detector (HS-GC-FID) using a DB-624 column is required to quantify these volatiles against ICH Q3C limits.

-

Moisture Content (Karl Fischer): Water content can affect the stoichiometry of downstream reactions. Volumetric Karl Fischer titration is utilized to quantify moisture, ensuring it remains below the typical 0.5% w/w specification limit.

Conclusion

The purity analysis of 3-Chloro-2-methyl-5-nitroaniline requires a deeply mechanistic approach to chromatography. By leveraging the

References

-

[3] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

-

[2] Title: US20110130415A1 - Protein kinase c inhibitors and uses thereof Source: Google Patents URL:

Sources

- 1. 51123-59-2|3-Chloro-2-methyl-6-nitroaniline|BLD Pharm [bldpharm.com]

- 2. US20110130415A1 - Protein kinase c inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. â©1225⪠Validation of Compendial Procedures [doi.usp.org]

Strategic Sourcing & Technical Profile: 3-Chloro-2-methyl-5-nitroaniline

This guide is structured as a high-level technical whitepaper designed for decision-makers in pharmaceutical R&D and procurement. It prioritizes actionable intelligence on sourcing, quality assurance, and chemical handling over generic descriptions.

Executive Summary: The Chemical Asset

3-Chloro-2-methyl-5-nitroaniline is a specialized aromatic building block primarily utilized in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and heterocyclic bioactive agents.[1][2][3][4] Unlike common anilines, this tri-substituted benzene derivative presents specific regio-chemical challenges that dictate its availability, cost structure, and impurity profile.

This guide provides a validated framework for sourcing this compound, verifying its authenticity against common isomers, and integrating it into GLP/GMP workflows.

Chemical Identity Matrix

| Parameter | Specification |

| IUPAC Name | 3-Chloro-2-methyl-5-nitroaniline |

| Alternative Name | 2-Amino-3-chloro-5-nitrotoluene |

| CAS Registry Number | 1082041-96-0 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| SMILES | CC1=C(N)C(Cl)=CC(=O)=C1 |

| Key Functional Groups | Primary Amine (Pos 1), Methyl (Pos 2), Chlorine (Pos 3), Nitro (Pos 5) |

Global Supplier Landscape & Sourcing Strategy

The supply chain for CAS 1082041-96-0 is characterized by Tier 2 and Tier 3 specialty chemical vendors rather than bulk commodity suppliers.[5][1][2] It is typically manufactured on-demand or stocked in small research quantities (mg to gram scale).[1]

Supplier Tier Analysis

| Tier | Supplier Type | Representative Vendors | Availability & Risk Profile |

| Tier 1 | Global Catalog Aggregators | BLD Pharm , ChemScene , Apollo Scientific | High Reliability. Validated COAs, standard shipping.[5] Stock often held in regional hubs (US/EU/CN). |

| Tier 2 | Boutique Synthesis Houses | Custom Synthesis CROs | High Cost / High Customization. Best for multi-kilogram scale-up requests. Lead time: 4–8 weeks. |

| Tier 3 | Marketplace Aggregators | Molbase, ChemicalBook listings | Variable Risk. Often act as brokers. rigorous QC validation required upon receipt. |

Procurement Directive

-

Primary Sourcing Channel: Direct purchase from Tier 1 suppliers (e.g., BLD Pharm Catalog #BD00791722) is recommended for discovery-phase quantities (<100g).

-

Lead Time Warning: Due to its specific substitution pattern, "in-stock" status should be verified via email before placing urgent orders.

-

Cost Estimation: Expect pricing in the range of $150 - $300 per gram for research grades, decreasing significantly for bulk custom synthesis.

Technical Specifications & Quality Control (QC)

The critical challenge with 3-Chloro-2-methyl-5-nitroaniline is distinguishing it from its regioisomers, particularly 3-Chloro-2-methyl-4-nitroaniline and 3-Chloro-2-methyl-6-nitroaniline .[5][1][2]

Critical Impurity Profile

The synthesis likely involves the chlorination of a nitro-toluene precursor or nitration of a chloro-toluene.[5][1][2] This can yield:

-

Regioisomers: Isomers where the Nitro or Chloro group is in a different position relative to the Methyl/Amine.

-

Over-chlorination products: Dichloro species.

-

Inorganic Salts: Residual catalysts from synthesis.

Self-Validating QC Protocol

Do not rely solely on the supplier's Certificate of Analysis (COA). Implement this internal validation workflow:

-

H-NMR Verification:

-

HPLC Purity Check:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile/Water (+0.1% TFA) gradient.

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: >95% area purity; no single impurity >1%.

-

QC Workflow Visualization

The following diagram illustrates the decision logic for accepting a batch of CAS 1082041-96-0.

Figure 1: Quality Control Decision Matrix for verifying regio-isomer authenticity.

Theoretical Synthesis & Retrosynthesis

Understanding the synthesis helps predict potential impurities. The 1,2,3,5 substitution pattern is difficult to access via direct nitration of 3-chloro-2-methylaniline (which directs to positions 4 and 6).[5][1][2]

Most Probable Synthetic Route:

-

Precursor: 2-Methyl-5-nitroaniline (Commercially available).[5][1][2]

-

Step: Electrophilic Chlorination.

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride.

-

Directing Effects: The Amino group (Pos 1) is a strong ortho/para director. The Methyl (Pos 2) is a weak ortho/para director.

-

Target: Position 3 is ortho to the Amino group and ortho to the Methyl group. While sterically crowded, it is electronically activated.

-

Risk: Chlorination at Position 6 (ortho to Amino, meta to Methyl) is a major competing pathway.

-

Purification: This route necessitates rigorous column chromatography to separate the 3-chloro target from the 6-chloro byproduct.[1][2]

-

Figure 2: Retrosynthetic analysis highlighting the critical regio-isomer impurity risk.

Handling & Safety Profile

As a nitro-aniline derivative, this compound must be handled with high containment protocols.

-

Hazard Classification (GHS):

-

Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).

-

Skin Sensitization: Potential sensitizer.

-

Target Organ Toxicity: Blood (Methemoglobinemia risk typical of nitroanilines).

-

-

Storage Conditions:

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

-

Light: Protect from light (Amber vials).

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1082041-96-0. Retrieved from [Link]

Sources

- 1. 83-42-1|2-Chloro-6-nitrotoluene|BLD Pharm [bldpharm.com]

- 2. 13290-74-9|1-Chloro-2-methyl-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. 51123-59-2|3-Chloro-2-methyl-6-nitroaniline|BLD Pharm [bldpharm.com]

- 4. 16582-38-0|1-Chloro-3-methyl-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. 290353-56-9|1-Chloro-2-methyl-3,4-dinitrobenzene|BLD Pharm [bldpharm.com]

Methodological & Application

Use of 3-Chloro-2-methyl-5-nitroaniline in azo dye synthesis

Caption: General experimental workflow for azo dye synthesis. [4]

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the synthesis of a vibrant red-orange dye.

Step-by-Step Methodology:

-

Preparation of Coupling Component: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 5% aqueous sodium hydroxide solution. This forms the sodium naphthoxide solution.

-

Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring. [4]3. Coupling Reaction: Slowly, and with continuous, efficient stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution. [5]4. Precipitation: A brightly colored red-orange precipitate of the azo dye will form immediately. [4][10]5. Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation: Collect the solid dye by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.

-

Drying: Dry the product in a desiccator or a low-temperature oven.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table provides guidance on common issues.

Table 2: Troubleshooting Guide

| Issue | Observation | Probable Cause | Solution |

| Low Yield | Less product than expected. | Diazonium salt decomposition. Temperature during diazotization exceeded 5 °C. [9] | Ensure the ice-salt bath is efficient. Pre-cool all reagent solutions. Add the sodium nitrite solution more slowly. |

| Dark, Oily Product | A black or dark brown tar-like substance forms instead of a crystalline solid. | Significant diazonium salt decomposition leading to phenol formation. [9] | Re-run the reaction with strict and continuous temperature monitoring. Ensure vigorous stirring. |

| No/Slow Coupling | Little or no precipitate forms upon mixing the diazonium salt and coupling component. | Incorrect pH for the coupling reaction. The coupling component is not sufficiently activated. [9] | For phenols, ensure the pH is alkaline (9-10). For anilines, ensure the pH is mildly acidic (4-5). Check pH with indicator paper and adjust if necessary. |

| Impure Product | The final product has a dull color or poor properties. | Side reactions from rapid, localized addition of reagents. | Add the diazonium salt solution slowly and dropwise into the coupling solution with vigorous stirring to ensure rapid mixing and prevent high local concentrations. [9] |

Characterization and Data

The synthesized azo dye can be characterized using various analytical techniques to confirm its structure and purity.

-

FT-IR Spectroscopy: Look for a characteristic peak for the azo group (-N=N-) stretch, typically in the range of 1575-1640 cm⁻¹. [11]* UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., ethanol or DMF) and record the spectrum to find the maximum absorbance (λmax), which corresponds to the perceived color of the dye.

-

¹H NMR Spectroscopy: Provides detailed information about the proton environment in the molecule, confirming the successful coupling and the final structure.

The performance of the dye, particularly for textile applications, is evaluated by its fastness properties.

Table 3: Typical Performance Data for Azo Dyes

| Property | Description | Typical Rating Scale |

| Light Fastness | Resistance of the color to fading upon exposure to light. | 1 (Poor) to 8 (Excellent) [4] |

| Wash Fastness | Resistance of the color to fading or running during washing. | 1 (Poor) to 5 (Excellent) [4][11] |

| Rubbing Fastness | Resistance of the color to rubbing off onto other surfaces. | 1 (Poor) to 5 (Excellent) [4] |

References

- TCI Chemicals. (2025, April 28). SAFETY DATA SHEET: 2-Chloro-5-nitroaniline.

- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 3-Chloro-2-methylaniline.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: 2-Amino-4-chloro-nitrobenzene.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: Benzenamine, 5-chloro-2-nitro-.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Methyl-5-nitroaniline.

-

Slideshare. Diazotisation and coupling reaction. Retrieved from [Link]

- Al-Rubaie, L., Mhessn, R. J., & Al-Graw, F. T. (2020).

- International Journal of Innovative Research in Science, Engineering and Technology. (2020, August 15).

-

ResearchGate. The diazotization process. Retrieved from [Link]

- Mohammadi, A., & Ghafuri, H. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.

- Clark, J. (2016, April 15). some reactions of diazonium ions.

- El-Shishtawy, R. M., & El-Apasery, M. A. (2023). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Dyes and Pigments.

- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.

-

University of New Brunswick. The Synthesis of Azo Dyes. Retrieved from [Link]

- YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS.

- TSI Journals. (2012, January 30).

- ResearchGate. (2018, November 14).

- Asian Journal of Chemistry. (2018, July 31).

- Google Patents.

-

Organic Chemistry Portal. Azo Coupling. Retrieved from [Link]

- Chemistry LibreTexts. (2023, January 22).

- DIAZONIUM SALTS. (2020, March 29).

- International Journal of Advance Scientific Research and Management. (2019, March 15). Synthesis & Characterization Of Azo Compounds Containing Disubstituted Phenolic Moities.

- International Journal of Innovative Science and Research Technology. (2025, March 22). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol.

- Journal of the Indian Institute of Science.

-

Organic Chemistry Portal. Diazotisation. Retrieved from [Link]

Sources

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. ijisrt.com [ijisrt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tsijournals.com [tsijournals.com]

3-Chloro-2-methyl-5-nitroaniline as a precursor for pharmaceutical intermediates

An Application Note on the mechanistic utility and synthetic workflows of 3-Chloro-2-methyl-5-nitroaniline , designed for drug development professionals and synthetic chemists.

Executive Summary & Chemical Profiling

3-Chloro-2-methyl-5-nitroaniline (CAS: 1082041-96-0) is a highly functionalized, poly-substituted benzene derivative that serves as a critical building block in modern pharmaceutical synthesis. Its unique substitution pattern provides orthogonal reactive handles, making it particularly valuable in the development of complex kinase inhibitors, such as those targeting Protein Kinase C (PKC) ()[1].

Mechanistic Utility in Drug Discovery

The strategic value of this precursor lies in its precise arrangement of functional groups, which allows for sequential, chemoselective transformations without the need for excessive protecting group chemistry.

-

Conformational Locking (Methyl Group): The methyl group situated ortho to the primary amine provides essential steric hindrance. When the amine is converted into a urea or amide linkage, this steric bulk restricts bond rotation, locking the molecule into a bioactive conformation necessary for binding within the ATP pocket of kinases[2].

-